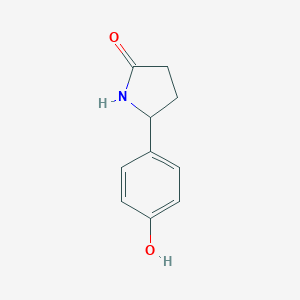

5-(4-Hydroxyphenyl)pyrrolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(4-hydroxyphenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-8-3-1-7(2-4-8)9-5-6-10(13)11-9/h1-4,9,12H,5-6H2,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVEBXSJCBLQXPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207989-87-5 |

Source

|

| Record name | 5-(4-hydroxyphenyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Pyrrolidinone Scaffold in Medicinal Chemistry

As a Senior Application Scientist, this guide provides an in-depth technical overview of 5-(4-Hydroxyphenyl)pyrrolidin-2-one (CAS Number 207989-87-5). It is important to note that publicly available research specifically on this compound is limited. Therefore, this guide establishes a foundational understanding by integrating data from closely related (hydroxyphenyl)pyrrolidinone and hydroxyphenyl-pyrrolidine analogs. This approach provides a robust framework for researchers and drug development professionals, offering insights into the synthesis, characterization, and potential biological activities of this chemical class.

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This five-membered lactam is a key structural feature in a range of pharmaceuticals, including nootropics like Piracetam, and serves as a versatile building block in the synthesis of complex molecules.[1] The incorporation of a hydroxyphenyl group into the pyrrolidinone structure, as in this compound, introduces functionalities that can significantly influence the molecule's physicochemical properties and its interactions with biological targets. The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, while the aromatic ring can engage in various non-covalent interactions, making this class of compounds particularly interesting for drug discovery.

Synthesis and Chemical Properties

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the cyclization of a γ-amino acid precursor. This could be achieved through the reduction of a γ-nitroketone or γ-nitroalkene, followed by spontaneous or acid-catalyzed lactamization. An alternative pathway could involve the reaction of a suitable precursor with a source of ammonia or an amine, followed by cyclization.

Illustrative Synthetic Pathway

One potential synthetic route could start from 4-hydroxybenzaldehyde and a suitable nitroalkane. The following is a generalized, illustrative protocol for the synthesis of a substituted pyrrolidinone, which could be adapted for the target molecule.

Protocol 1: Generalized Synthesis of a 5-Aryl-pyrrolidin-2-one

Rationale: This multi-step synthesis involves a Henry reaction to form the carbon-carbon bond, followed by reduction of the nitro group and the alkene, and subsequent cyclization to form the lactam ring.

Materials:

-

4-Hydroxybenzaldehyde

-

Nitroethane

-

Ammonium acetate

-

Palladium on carbon (10%)

-

Hydrogen gas supply or a transfer hydrogenation source (e.g., ammonium formate)

-

Methanol

-

Ethyl acetate

-

Hydrochloric acid

-

Sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Step 1: Henry Reaction.

-

To a solution of 4-hydroxybenzaldehyde (1.0 eq) in acetic acid, add nitroethane (1.2 eq) and ammonium acetate (1.5 eq).

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude nitrostyrene derivative.

-

-

Step 2: Reduction and Cyclization.

-

Dissolve the crude nitrostyrene from Step 1 in methanol.

-

Add 10% Palladium on carbon (5-10 mol%).

-

Subject the mixture to hydrogenation (50 psi) in a Parr apparatus for 12-24 hours at room temperature.

-

After the reaction is complete (as monitored by TLC), filter the catalyst through a pad of Celite.

-

Concentrate the filtrate under reduced pressure. The resulting γ-amino acid should spontaneously cyclize to the lactam. If cyclization is incomplete, refluxing in a high-boiling point solvent like toluene with a Dean-Stark trap can facilitate the process.

-

-

Step 3: Purification.

-

Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to obtain the pure this compound.

-

Physicochemical Properties

The physicochemical properties of this compound can be predicted to influence its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. A summary of these properties is presented in the table below.

| Property | Predicted Value/Range | Significance in Drug Development |

| Molecular Weight | ~177.19 g/mol | Adherence to Lipinski's Rule of Five, favoring oral bioavailability. |

| logP (Octanol/Water) | 1.0 - 2.0 | Indicates moderate lipophilicity, balancing aqueous solubility and membrane permeability. |

| Hydrogen Bond Donors | 2 (Amide N-H, Phenolic O-H) | Potential for strong interactions with biological targets. |

| Hydrogen Bond Acceptors | 2 (Carbonyl O, Phenolic O) | Contributes to solubility and target binding. |

| Polar Surface Area | ~66 Ų | Influences membrane permeability and blood-brain barrier penetration. |

Table 1: Predicted Physicochemical Properties of this compound.

Spectroscopic and Analytical Characterization

Characterization of the final compound is crucial for confirming its identity and purity. Below are the expected spectroscopic features for this compound.

-

¹H NMR: Expected signals would include aromatic protons on the hydroxyphenyl ring (likely two doublets in the 6.8-7.2 ppm range), a multiplet for the proton at the 5-position of the pyrrolidinone ring, and multiplets for the methylene protons of the ring. The N-H proton of the lactam would likely appear as a broad singlet.

-

¹³C NMR: Aromatic carbons would appear in the 115-160 ppm range, with the carbonyl carbon of the lactam resonating around 175-180 ppm. The aliphatic carbons of the pyrrolidinone ring would be expected in the 20-60 ppm range.

-

Infrared (IR) Spectroscopy: Characteristic peaks would include a broad O-H stretch for the phenol (~3200-3400 cm⁻¹), an N-H stretch for the amide (~3200 cm⁻¹), and a strong C=O stretch for the lactam carbonyl (~1680 cm⁻¹).[3][4]

-

Mass Spectrometry (MS): The molecular ion peak (M+) would be expected at m/z 177.08. Common fragmentation patterns could involve the loss of the hydroxyphenyl group or cleavage of the pyrrolidinone ring.[5][6]

Protocol 2: Analytical Characterization by LC-MS

Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for confirming the molecular weight and assessing the purity of the synthesized compound.[7]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Mass spectrometer with an electrospray ionization (ESI) source.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Procedure:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the purified compound in methanol. Dilute to 10 µg/mL with the mobile phase.

-

HPLC Conditions:

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

UV Detection: Monitor at 254 nm and 280 nm.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: ESI positive and negative.

-

Scan Range: m/z 50-500.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

-

Data Analysis:

-

Confirm the retention time of the main peak in the UV chromatogram.

-

Verify the mass of the main peak corresponds to the expected molecular weight of the compound ([M+H]⁺ at m/z 178.08 and [M-H]⁻ at m/z 176.07).

-

Assess purity based on the peak area percentage in the UV chromatogram.

-

Potential Biological Activity and Therapeutic Targets

The biological activity of this compound has not been specifically reported. However, the activities of structurally related compounds suggest several potential therapeutic areas for investigation.

Central Nervous System (CNS) Activity

Many pyrrolidinone derivatives exhibit CNS activity. For instance, some analogs of pyrovalerone, which contain a pyrrolidine ring, are potent inhibitors of dopamine and norepinephrine reuptake.[8] Furthermore, N-substituted 3-(4-hydroxyphenyl)pyrrolidines have been synthesized and evaluated as selective antagonists at the NMDA receptor subtype NR1A/2B, suggesting a potential role in neuroprotection.[9][10]

Potential Mechanism of Action: NMDA Receptor Modulation

Given the structural similarity to known NMDA receptor antagonists, a plausible hypothesis is that this compound could modulate glutamatergic neurotransmission. The hydroxyphenyl moiety is a common feature in many NMDA receptor ligands.

A potential mechanism of action for a (hydroxyphenyl)pyrrolidinone derivative as an NMDA receptor antagonist, leading to neuroprotection.

Protocol 3: In Vitro Neuroprotection Assay

Rationale: To investigate the potential neuroprotective effects of the compound against glutamate-induced excitotoxicity in a neuronal cell line.

Cell Line: SH-SY5Y neuroblastoma cells (differentiated).

Materials:

-

Differentiated SH-SY5Y cells in 96-well plates.

-

This compound stock solution in DMSO.

-

Glutamate solution.

-

Cell culture medium.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

Procedure:

-

Cell Culture and Differentiation: Culture SH-SY5Y cells under standard conditions and differentiate them using retinoic acid to induce a more neuron-like phenotype. Seed the differentiated cells into 96-well plates.

-

Compound Treatment:

-

Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 2 hours. Include a vehicle control (DMSO) and a positive control (e.g., MK-801, a known NMDA receptor antagonist).

-

-

Glutamate Challenge:

-

After the pre-treatment period, add glutamate to a final concentration known to induce excitotoxicity (e.g., 5-10 mM) to all wells except the negative control group.

-

Incubate for 24 hours.

-

-

Cell Viability Assessment (MTT Assay):

-

Remove the medium and add fresh medium containing MTT (0.5 mg/mL).

-

Incubate for 4 hours at 37 °C, allowing viable cells to convert MTT to formazan crystals.

-

Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the untreated control.

-

Plot the concentration-response curve and determine the EC₅₀ value for the neuroprotective effect.

-

Conclusion

While this compound (CAS 207989-87-5) remains a largely uncharacterized molecule in the public domain, its structural features place it within a class of compounds of significant interest to medicinal chemistry. By drawing parallels with related (hydroxyphenyl)pyrrolidinone and hydroxyphenyl-pyrrolidine derivatives, this guide provides a comprehensive framework for its synthesis, characterization, and potential biological evaluation. The methodologies and insights presented here are intended to serve as a valuable resource for researchers and drug development professionals embarking on the investigation of this and similar novel chemical entities. Further research is warranted to elucidate the specific properties and therapeutic potential of this compound.

References

-

Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420–1432. [Link]

-

Jeyachandran, V. (2021). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. International Journal of Scientific Research in Science and Technology, 8(1), 436-444. [Link]

-

Jonsson, S., Anderson, C., & Antonsson, M. (2003). Determination of 5-hydroxy-N-methyl-2-pyrrolidone and 2-hydroxy-N-methylsuccinimide in human plasma and urine using liquid chromatography-electrospray tandem mass spectrometry. Journal of Chromatography B, 792(2), 259-268. [Link]

-

Bodke, Y. D., et al. (2022). An efficient one pot synthesis of (2-hydroxyphenyl)-5-phenyl-6-(pyrrolidine-1-carbonyl)-1H-pyrano[2,3-d]pyrimidine-2,4(3H,5H)-dione derivatives as a potent biological agents. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(12), 1185-1192. [Link]

-

Kulig, K., et al. (2010). Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives with adrenolytic properties. Pharmacological Reports, 62(5), 865-874. [Link]

-

U.S. Food and Drug Administration. (2011). Method of Analysis N–methyl–2-pyrrolidone. [Link]

-

Qian, Z., et al. (2017). Identification of five pyrrolidinyl substituted cathinones and the collision-induced dissociation of electrospray-generated pyrrolidinyl substituted cathinones. Drug Testing and Analysis, 9(5), 778-787. [Link]

-

Ibrahim, M. A. A., et al. (2014). 'H NMR and "3C NMR chemical shifts (ppm) of 5,4'-dihydroxyflavone and... ResearchGate. [Link]

-

Sola, D., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(2), M1390. [Link]

-

Chen, F. C., et al. (1996). (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol: a potent new neuroprotectant which blocks N-methyl-D-aspartate responses. Journal of Medicinal Chemistry, 39(16), 3138-3140. [Link]

-

Organic Syntheses. (2023). Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer- Villiger Rearrangement. [Link]

-

Menniti, F. S., et al. (1998). Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype. Journal of Medicinal Chemistry, 41(5), 798-806. [Link]

-

The Infrared spectrum of 4-hydroxy-4-methyl-2-pentanone. (n.d.). [Link]

-

Chmiel-Janik, K., et al. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one. Molecules, 28(12), 4697. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. dishtavostaging.unigoa.ac.in [dishtavostaging.unigoa.ac.in]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. annexpublishers.com [annexpublishers.com]

- 7. fda.gov [fda.gov]

- 8. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol: a potent new neuroprotectant which blocks N-methyl-D-aspartate responses - PubMed [pubmed.ncbi.nlm.nih.gov]

5-(4-Hydroxyphenyl)pyrrolidin-2-one chemical structure and synthesis

The following technical guide details the structural analysis and synthesis of 5-(4-Hydroxyphenyl)pyrrolidin-2-one . This document is designed for researchers and drug development professionals, prioritizing robust, scalable methodologies and rigorous characterization.

Structure, Synthesis, and Process Validation[1]

Chemical Identity & Structural Analysis

This compound is a

| Property | Specification |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 177.20 g/mol |

| Chiral Center | C5 (Exists as R- or S- enantiomers) |

| H-Bond Donors | 2 (Amide N-H, Phenolic O-H) |

| H-Bond Acceptors | 2 (Amide C=O, Phenolic O) |

| Predicted LogP | ~0.8 (Moderate lipophilicity) |

Structural Logic and Stereochemistry

The molecule features a rigid

-

The C5 Chiral Center: The carbon at position 5 is chiral. Synthetic routes starting from achiral precursors (like succinic anhydride) yield a racemic mixture.[1] Stereoselective synthesis requires chiral auxiliaries or asymmetric hydrogenation.

-

Tautomerism: While the lactam (amide) form is dominant, the phenolic moiety introduces pH-dependent ionization (pKa ~10), affecting solubility and extraction protocols.[1]

Retrosynthetic Analysis

To design a robust synthesis, we deconstruct the target molecule into accessible precursors. The most reliable disconnection involves opening the lactam ring at the N-C2 bond or the N-C5 bond.[1]

Primary Disconnection:

The C5-N bond is formed via reductive amination of a

Figure 1: Retrosynthetic logic flow from target to commodity starting materials.

Synthesis Protocol

To ensure high purity and avoid side reactions associated with the free phenol (such as esterification during acylation), this guide recommends the Anisole Route . The phenolic hydroxyl is protected as a methyl ether (anisole) and deprotected in the final step.[1]

Phase 1: Preparation of the

-Keto Acid Scaffold

Objective: Synthesize 4-(4-methoxyphenyl)-4-oxobutanoic acid.

-

Reagents: Anisole (1.0 equiv), Succinic Anhydride (1.1 equiv), Aluminum Chloride (

, 2.2 equiv), Nitrobenzene or DCM (Solvent).[1] -

Mechanism: Friedel-Crafts Acylation.[1]

Protocol:

-

Activation: Suspend

in dry DCM at 0°C under inert atmosphere ( -

Addition: Add succinic anhydride in portions. The mixture will homogenize as the acylium ion complex forms.

-

Coupling: Add Anisole dropwise, maintaining temperature < 5°C to favor para-selectivity.

-

Reaction: Warm to room temperature and stir for 4–6 hours. Monitor by TLC (formation of polar acid spot).[1]

-

Quench: Pour the reaction mixture over crushed ice/HCl to decompose the aluminum complex.

-

Isolation: Extract the organic layer. Wash with water. Extract the product into saturated

(separates acid from unreacted anisole).[1] Acidify the aqueous layer with HCl to precipitate the white solid product. -

Yield: Typically 80–90%.

Phase 2: Reductive Cyclization (The Critical Step)

Objective: Convert the keto-acid to the lactam via reductive amination.[1]

-

Reagents: Ammonium Acetate (

, 5-10 equiv), Sodium Cyanoborohydride ( -

Solvent: Methanol or Ethanol.

Protocol (Chemical Reduction Method):

-

Imine Formation: Dissolve 4-(4-methoxyphenyl)-4-oxobutanoic acid in Methanol. Add excess Ammonium Acetate. Stir at room temperature for 1 hour to establish equilibrium with the imine/hemiaminal.

-

Reduction: Cool to 0°C. Add

slowly (caution: gas evolution). -

Cyclization: Reflux the mixture for 12–18 hours. The initial amine formed cyclizes thermally to the lactam.

-

Workup: Evaporate solvent. Redissolve residue in EtOAc. Wash with dilute HCl (to remove excess amine) and brine.[1]

-

Product: 5-(4-methoxyphenyl)pyrrolidin-2-one.[1]

Phase 3: Demethylation

Objective: Reveal the free phenol.

-

Reagents: Boron Tribromide (

, 1M in DCM) or 48% HBr. -

Protocol: Dissolve intermediate in dry DCM at -78°C. Add

(3 equiv). Warm to RT and stir overnight. Quench carefully with methanol. Isolate via extraction.

Process Visualization & Mechanism

The following diagram details the transformation logic during the reductive cyclization phase, the most complex mechanistic step.

Figure 2: Mechanistic pathway of the reductive cyclization step.

Validation & Characterization

Trustworthiness in synthesis is established through rigorous characterization. The following data points confirm the structure.

Analytical Standards

| Technique | Expected Signal / Observation | Structural Assignment |

| 1H NMR (DMSO-d6) | Phenolic -OH | |

| Amide -NH | ||

| Para-substituted aromatic ring | ||

| H-5 (Benzylic proton, chiral center) | ||

| Lactam ring protons (H-3, H-4) | ||

| Lactam ring proton (H-4) | ||

| IR Spectroscopy | ~3200-3400 | Broad O-H / N-H stretch |

| ~1680 | Strong C=O[1] (Lactam amide) | |

| Mass Spectrometry | m/z 178.08 | Matches |

Troubleshooting & Optimization

-

Issue: Low yield in cyclization.

-

Cause: Incomplete reduction of the imine or hydrolysis of the imine back to ketone.

-

Fix: Ensure anhydrous conditions during imine formation; use molecular sieves. Increase temperature for the final cyclization step (toluene reflux with Dean-Stark trap if using the amino-acid intermediate).[1]

-

-

Issue: Difficulty purifying the final phenol.

-

Fix: The phenol is polar. Avoid silica gel chromatography if streaking occurs; use reverse-phase (C18) HPLC or recrystallization from Ethanol/Water.[1]

-

References

-

PubChem. "this compound Compound Summary."[1] National Library of Medicine. [Link][1]

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2] Journal of Organic Chemistry, 1996, 61(11), 3849–3862. [Link]

-

Ghinet, A., et al. "Studies on pyrrolidinones. On the synthesis of 5-aryl-2-pyrrolidones." ResearchGate, 2025.[3] [Link]

-

Organic Chemistry Portal. "Synthesis of Pyrrolidines." [Link]

Sources

5-(4-Hydroxyphenyl)pyrrolidin-2-one: Biological Activity & Medicinal Chemistry Guide

This guide provides an in-depth technical analysis of 5-(4-Hydroxyphenyl)pyrrolidin-2-one , a critical pharmacophore and intermediate in the development of immunomodulatory and neuroprotective therapeutics.

Executive Summary

This compound (CAS: 207989-87-5) is a chiral lactam scaffold belonging to the 5-aryl-2-pyrrolidinone class.[1] While structurally related to the nootropic Piracetam (2-oxo-1-pyrrolidineacetamide), this compound is distinguished by a phenolic moiety at the C5 position.

It serves as a primary bioactive intermediate in the synthesis of Sphingosine-1-Phosphate (S1P) receptor modulators , a class of drugs used to treat Multiple Sclerosis (MS) and autoimmune disorders. Furthermore, the 5-aryl-2-pyrrolidinone core exhibits intrinsic biological activities, including tyrosinase inhibition and antimicrobial properties , making it a versatile "privileged structure" in drug discovery.

Chemical Identity

| Property | Detail |

| IUPAC Name | This compound |

| CAS Number | 207989-87-5 |

| Molecular Formula | C₁₀H₁₁NO₂ |

| Molecular Weight | 177.20 g/mol |

| Key Functional Groups | Lactam (cyclic amide), Phenol (4-hydroxyl) |

| Chirality | C5 is a stereocenter (exists as R and S enantiomers) |

Biological Activity & Mechanism of Action[2]

Immunomodulation (S1P1 Receptor Pathway)

The most significant pharmacological application of this compound is its role as a precursor to potent S1P1 agonists .

-

Mechanism : S1P1 receptors control the egress of lymphocytes from lymphoid tissues. Agonists induce receptor internalization and degradation (functional antagonism), sequestering lymphocytes in lymph nodes and preventing them from attacking central nervous system (CNS) tissues.

-

Role of the Scaffold : The 5-aryl-pyrrolidinone core mimics the polar "head" group of sphingosine, while the 4-hydroxyl group provides a handle for extending the lipophilic tail required for receptor binding pocket occupancy.

-

Key Transformation : The 4-hydroxyl group is typically converted to a triflate (CAS 207989-88-6) and coupled with aryl-phenyl groups to generate high-affinity ligands (e.g., analogs of Fingolimod or Siponimod).

Tyrosinase Inhibition (Melanogenesis Control)

Structurally similar 5-substituted pyrrolidinones function as competitive inhibitors of tyrosinase , the rate-limiting enzyme in melanin synthesis.

-

Binding Mode : The phenolic hydroxyl group coordinates with the binuclear copper active site of tyrosinase, while the lactam ring mimics the transition state of L-DOPA oxidation.

-

Therapeutic Potential : Treatment of hyperpigmentation disorders (e.g., melasma).

Antimicrobial & Cytotoxic Activity

Derivatives of 5-aryl-2-pyrrolidinone have demonstrated activity against multidrug-resistant bacteria (e.g., S. aureus) and certain cancer cell lines (e.g., A549 lung carcinoma).

-

MoA : Disruption of bacterial cell wall synthesis or interference with microtubule dynamics, though the precise target for the specific 4-hydroxy variant remains under investigation.

Signal Transduction Visualization

The following diagram illustrates the role of the this compound scaffold in the S1P1 signaling pathway, highlighting the transition from "Intermediate" to "Active Drug" and the downstream biological effects.

Caption: Pathway illustrating the conversion of the pyrrolidinone scaffold into an active S1P1 modulator and its subsequent immunomodulatory mechanism.

Experimental Protocols

Synthesis of this compound

This protocol utilizes a reductive cyclization strategy from gamma-keto acids, ensuring high yield and purity.

Reagents:

-

3-(4-Hydroxyphenyl)-3-oxopropanoic acid (or 4-(4-hydroxyphenyl)-4-oxobutanoic acid)

-

Ammonium formate

-

Palladium on Carbon (Pd/C, 10%)

-

Ethanol (Solvent)

Step-by-Step Methodology:

-

Precursor Preparation : Dissolve 4-(4-hydroxyphenyl)-4-oxobutanoic acid (10 mmol) in Ethanol (50 mL).

-

Amination : Add Ammonium formate (50 mmol) to the solution.

-

Catalytic Reduction : Add 10% Pd/C (10 wt% equivalent) under an inert atmosphere (Nitrogen).

-

Cyclization : Heat the mixture to reflux (78°C) for 6–8 hours. The ammonium formate serves as both the hydrogen source and the nitrogen source, reducing the ketone to a methylene/amine and facilitating cyclization to the lactam.

-

Work-up : Filter the hot solution through Celite to remove the catalyst.

-

Purification : Concentrate the filtrate in vacuo. Recrystallize the residue from Ethanol/Water to yield This compound as an off-white solid.

Tyrosinase Inhibition Assay

To verify the biological activity of the synthesized scaffold.[2]

Materials:

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-DOPA (Substrate)[2]

-

Phosphate Buffer (pH 6.8)

-

96-well microplate reader

Protocol:

-

Preparation : Dissolve the test compound in DMSO (final concentration <1%).

-

Incubation : Mix 10 µL of test compound with 160 µL of Phosphate Buffer and 10 µL of Tyrosinase solution (500 U/mL) in a 96-well plate. Incubate at 25°C for 10 minutes.

-

Reaction Start : Add 20 µL of L-DOPA (5 mM).

-

Measurement : Monitor the formation of Dopachrome by measuring absorbance at 475 nm every 30 seconds for 10 minutes.

-

Analysis : Calculate the % Inhibition using the slope of the linear reaction phase relative to the vehicle control.

Data Summary: Structure-Activity Relationship (SAR)[4][5]

The following table summarizes how modifications to the this compound core influence biological activity.

| Modification Site | Substituent | Effect on Activity | Primary Target |

| C5-Phenyl Ring | 4-OH (Parent) | Moderate Tyrosinase Inhibition | Tyrosinase / Synthetic Intermediate |

| C5-Phenyl Ring | 4-O-Triflate | High Reactivity (Intermediate) | Pd-Catalyzed Coupling |

| C5-Phenyl Ring | 4-O-Biaryl ether | High Potency Agonism | S1P1 Receptor |

| N1-Position | Acetamide (Piracetam) | Nootropic Activity | AMPA/NMDA Receptors |

| C4-Position | Alkyl/Aryl | Enhanced PDE4 Inhibition | Phosphodiesterase 4 |

References

-

Yan, L., et al. (2006).[1] "Discovery of 5-aryl-2-pyrrolidinone derivatives as potent, orally active S1P1 agonists." Bioorganic & Medicinal Chemistry Letters, 16(13), 3564–3568. Link

-

Góra, J., et al. (2021). "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Molecules, 26(19), 5966. Link

-

Hosseinzadeh, Z., et al. (2021).[2][3] "An Overview on Chemistry and Biological Importance of Pyrrolidinone." Current Organic Synthesis, 18. Link

-

ChemicalBook. (2024). "5-(4-hydroxyphenyl)-2-Pyrrolidinone Product Properties and Safety." Link

-

PubChem. (2024). "Compound Summary: 5-(4-Hydroxyphenyl)-2-pyrrolidinone." Link

Sources

- 1. 207989-88-6_CAS号:207989-88-6_[4-(5-oxopyrrolidin-2-yl)phenyl] trifluoromethanesulfonate - 化源网 [chemsrc.com]

- 2. Synthesis and biological activity of hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives as new potent inhibitors of tyrosinase - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-(4-Hydroxyphenyl)pyrrolidin-2-one: Synthesis, Biological Significance, and Future Perspectives

This guide provides a comprehensive technical overview of 5-(4-Hydroxyphenyl)pyrrolidin-2-one, a molecule of significant interest within the broader class of pyrrolidinone-containing compounds. While the specific historical discovery of this precise molecule is not extensively documented in publicly available literature, its structural motifs are present in numerous biologically active agents, suggesting its potential importance in medicinal chemistry and drug development. This document will therefore focus on the foundational chemistry, plausible synthetic routes, potential biological activities based on analogous structures, and future research directions for this compound.

Introduction: The Prominence of the Pyrrolidin-2-one Scaffold

The pyrrolidin-2-one, or γ-lactam, ring is a privileged scaffold in medicinal chemistry, forming the core of a wide array of natural products and synthetic molecules with diverse biological activities.[1] Its prevalence stems from a combination of favorable physicochemical properties, including metabolic stability, the ability to form key hydrogen bonds, and a rigid, three-dimensional structure that allows for precise spatial orientation of substituents. This scaffold is a key component in pharmaceuticals targeting a range of conditions, from neurological disorders to infectious diseases.

The subject of this guide, this compound, combines this important heterocyclic core with a 4-hydroxyphenyl substituent. This phenolic group is also a common feature in pharmacologically active molecules, often participating in crucial interactions with biological targets such as receptors and enzymes. The combination of these two pharmacophores in a single molecule makes this compound a compelling subject for further investigation.

Plausible Synthetic Strategies

While a definitive, seminal synthesis of this compound is not readily found in the searched literature, several established methods for the synthesis of substituted pyrrolidin-2-ones can be logically extended to produce this target molecule. A plausible and efficient approach would involve a multicomponent reaction, a powerful tool in modern organic synthesis for the rapid construction of complex molecules in a single step.

One such strategy, adapted from the synthesis of structurally related pyrano[2,3-d]pyrimidine derivatives, would involve the one-pot reaction of a substituted benzaldehyde (in this case, 4-hydroxybenzaldehyde), an active methylene compound, a source of ammonia or an amine, and a cyclizing agent.[2][3]

Experimental Protocol: Proposed One-Pot Synthesis

Objective: To synthesize this compound via a multicomponent reaction.

Materials:

-

4-Hydroxybenzaldehyde

-

Ethyl acetoacetate

-

Ammonium acetate

-

Ethanol (solvent)

-

Glacial acetic acid (catalyst)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

To a round-bottom flask, add 4-hydroxybenzaldehyde (1 equivalent), ethyl acetoacetate (1 equivalent), and ammonium acetate (1.2 equivalents) in ethanol.

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).

-

Upon completion of the reaction, the crude product is expected to precipitate out of the solution.

-

The solid is then filtered, washed with cold ethanol, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.

Causality of Experimental Choices:

-

Ethanol as Solvent: Chosen for its ability to dissolve the starting materials and for its relatively low boiling point, facilitating removal after the reaction. It is also a common solvent for this type of condensation reaction.[2]

-

Ammonium Acetate: Serves as the nitrogen source for the formation of the pyrrolidinone ring.

-

Glacial Acetic Acid: Acts as a catalyst to promote the condensation reactions involved in the formation of the product.

-

Room Temperature Reaction: Multicomponent reactions are often efficient at ambient temperatures, making the synthesis more energy-efficient and scalable.[2]

Characterization Data (Hypothetical)

| Property | Expected Value |

| Molecular Formula | C₁₀H₁₁NO₂ |

| Molecular Weight | 177.20 g/mol [4][5] |

| Appearance | White to off-white solid |

| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | Expected peaks for aromatic protons (approx. 6.7-7.2 ppm), the methine proton at C5 (approx. 4.5-5.0 ppm), the methylene protons at C3 and C4 (approx. 1.8-2.5 ppm), the NH proton (approx. 7.5-8.0 ppm), and the phenolic OH proton (approx. 9.0-9.5 ppm). |

| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | Expected peaks for the carbonyl carbon (approx. 175-180 ppm), aromatic carbons (approx. 115-160 ppm), the methine carbon at C5 (approx. 55-60 ppm), and the methylene carbons at C3 and C4 (approx. 25-35 ppm). |

| Mass Spectrometry (ESI+) | Expected [M+H]⁺ at m/z 178.08 |

Potential Biological Activities and Mechanisms of Action

The biological profile of this compound has not been extensively characterized. However, by examining the activities of structurally similar compounds, we can infer potential areas of pharmacological interest. The pyrrolidinone core is found in molecules with a wide range of activities, including nootropic, anticonvulsant, anti-inflammatory, and antimicrobial effects.[3][6]

Central Nervousous System (CNS) Activity

Many pyrrolidinone derivatives exhibit significant activity within the central nervous system. For instance, piracetam, a well-known nootropic agent, features a related 2-oxopyrrolidine structure and is used to treat cognitive disorders.[6] It is thought to modulate neurotransmission, particularly in the cholinergic and glutamatergic systems, and possesses neuroprotective properties.[6]

Furthermore, analogs of pyrovalerone, which contain a 2-pyrrolidinyl-pentan-1-one structure, are potent inhibitors of dopamine and norepinephrine transporters, highlighting the potential for this class of compounds to modulate monoamine reuptake.[7] Given these precedents, this compound warrants investigation for its potential effects on neuronal function and as a potential therapeutic agent for neurological disorders.

Anti-inflammatory and Antimicrobial Potential

Recent studies on novel pyrano[2,3-d]pyrimidine derivatives incorporating a pyrrolidine-1-carbonyl moiety have demonstrated promising in vitro anti-inflammatory and antimicrobial activities.[3] For example, certain derivatives showed good anti-inflammatory activity, with some compounds exhibiting better efficacy than the standard drug diclofenac sodium.[3] The same study also revealed that some of these compounds displayed excellent activity against both Gram-positive and Gram-negative bacteria.[3] The presence of the pyrrolidinone ring in these active compounds suggests that this compound could also possess similar properties.

Visualizing Potential Mechanisms: A Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical mechanism by which a pyrrolidinone-containing compound might exert its biological effects, based on the known activities of related molecules.

Caption: Hypothetical mechanism of action for this compound.

Future Directions and Research Opportunities

The lack of specific data on the discovery and biological activity of this compound presents a significant opportunity for original research. Key areas for future investigation include:

-

Definitive Synthesis and Characterization: The development and optimization of a robust and scalable synthetic route to produce high-purity this compound is a crucial first step. Full spectroscopic and crystallographic characterization would provide a definitive structural confirmation.

-

In Vitro Biological Screening: A comprehensive screening of the compound against a panel of biological targets, including enzymes and receptors relevant to CNS disorders, inflammation, and microbial infections, would be highly valuable.

-

Mechanism of Action Studies: Should any significant biological activity be identified, further studies to elucidate the precise molecular mechanism of action will be necessary. This could involve techniques such as molecular docking, enzymatic assays, and cell-based signaling studies.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogs of this compound would allow for the exploration of the structure-activity relationship, potentially leading to the discovery of more potent and selective compounds.

The following workflow diagram outlines a potential research and development pathway for this compound.

Caption: Proposed research workflow for this compound.

Conclusion

This compound represents a molecule of untapped potential at the intersection of two well-established pharmacophores. While its specific history is yet to be fully elucidated, the rich chemistry and diverse biological activities of the broader pyrrolidinone class provide a strong rationale for its further investigation. Through systematic synthesis, comprehensive biological evaluation, and detailed mechanistic studies, the scientific community can unlock the potential of this intriguing compound and pave the way for the development of novel therapeutic agents.

References

- Current time information in Las Vegas, NV, US. (n.d.). Google.

- Freifeld, I., Armbrust, H., & Langer, P. (2006). Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions with Epibromohydrin. Synthesis, 2006(11), 1807-1808.

- Wayment, C. T., et al. (2020). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. Journal of Medicinal Chemistry, 63(15), 8423-8443.

- Meltzer, P. C., et al. (2003). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 46(15), 3163-3174.

- Jeyachandran, V. (2021). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. International Journal of Scientific Research in Science and Technology, 1-7.

- Bodke, Y. D., et al. (2022). An efficient one pot synthesis of (2-hydroxyphenyl)-5-phenyl-6-(pyrrolidine-1-carbonyl)-1H-pyrano[2,3-d]pyrimidine-2,4(3H,5H)-dione derivatives as a potent biological agents.

- Chen, Z., et al. (2000). Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype. Journal of Medicinal Chemistry, 43(22), 4188-4198.

-

Tirzepatide. (n.d.). In Wikipedia. Retrieved January 31, 2026, from [Link]

- Bodke, Y. D., et al. (2022). An efficient one pot synthesis of (2-hydroxyphenyl)-5-phenyl-6-(pyrrolidine-1-carbonyl)-1H-pyrano[2,3-d]pyrimidine-2,4(3H,5H)-dione derivatives as a potent biological agents.

-

PubChem. (n.d.). 5-(2-Hydroxyphenyl)pyrrolidin-2-one. National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

- Gualtieri, F. (2016). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 21(12), 1649.

-

PubChem. (n.d.). (4R,5S)-4-hydroxy-5-phenylpyrrolidin-2-one. National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

Sources

- 1. iris.unipa.it [iris.unipa.it]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. 5-(2-Hydroxyphenyl)pyrrolidin-2-one | C10H11NO2 | CID 13109697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (4R,5S)-4-hydroxy-5-phenylpyrrolidin-2-one | C10H11NO2 | CID 51051007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

5-(4-Hydroxyphenyl)pyrrolidin-2-one derivatives and analogs

Technical Guide to 5-(4-Hydroxyphenyl)pyrrolidin-2-one Derivatives and Analogs[1][2]

Executive Summary

The this compound scaffold represents a privileged structure in medicinal chemistry, bridging the gap between simple neurotransmitter analogs (GABA) and complex heterocyclic pharmacophores.[1][2] Unlike its 2-pyrrolidone cousins (racetams) which typically feature N-substitution, the C5-aryl substitution introduces a chiral center critical for receptor selectivity and metabolic stability.[1][2]

This guide analyzes the structure-activity relationships (SAR), synthetic methodologies, and pharmacological profiles of this class, specifically focusing on its utility in designing NMDA receptor antagonists, specific enzyme inhibitors, and active metabolites of benzamide antipsychotics.[2]

Structural Chemistry & SAR Analysis[1][2]

The core structure fuses a polar, hydrogen-bonding gamma-lactam ring with a redox-active phenolic moiety.[1][2] This combination offers unique binding capabilities:

-

The Lactam (Pyrrolidin-2-one): Acts as a rigid spacer mimicking the peptide bond (

).[2] It serves as a hydrogen bond acceptor (carbonyl) and donor (NH), crucial for binding to the glycine site of NMDA receptors or the zinc active sites of metalloproteases.[2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

The Phenol (4-Hydroxyphenyl): Provides a "chemical hook" for hydrogen bonding (pKa ~10) and antioxidant capacity.[1][2] In drug design, the 4-hydroxy group is often a metabolic handle for Phase II conjugation (glucuronidation), but in the active site, it frequently mimics tyrosine residues.[2]

Electronic & Steric Considerations

The C5-position is the "gateway" to chirality.[2] The (S)-enantiomer often mimics L-proline or L-tyrosine spatial arrangements, whereas the (R)-enantiomer may exhibit distinct antagonist profiles.[1][2]

SAR Visualization (DOT):

Figure 1: Structure-Activity Relationship (SAR) map highlighting the functional roles of the lactam and phenol moieties.[1][2]

Synthetic Methodologies

Synthesis of 5-aryl-pyrrolidin-2-ones requires navigating the balance between ring stability and the reactivity of the phenol group.[1][2]

Method A: The "Succinyl-Phenol" Route (Scalable)

This is the most robust method for generating the racemic core from inexpensive starting materials.[1][2] It relies on a Friedel-Crafts acylation followed by a reductive cyclization.[1][2]

-

Friedel-Crafts Acylation: Succinic anhydride reacts with phenol (catalyzed by

or HF) to yield 4-(4-hydroxyphenyl)-4-oxobutanoic acid .[2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Reductive Amination/Cyclization: The keto-acid is treated with ammonia (or primary amine for N-substituted analogs) under reducing conditions (

orngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Method B: The "Remoxipride Metabolite" Route (Oxidative)

Research into the metabolism of remoxipride (an antipsychotic) revealed a pathway generating 5-hydroxy-pyrrolidin-2-ones.[1][2]

-

Protocol: Oxidation of 5-benzamido-4-oxopentanoic acid derivatives leads to ring closure, forming 5-hydroxy-5-arylpyrrolidin-2-ones .[1][2]

-

Significance: These 5-hydroxy intermediates are chemically labile.[1][2] They can be reduced to the target 5-arylpyrrolidin-2-one using ionic hydrogenation (

), a method that tolerates the phenol group well.[2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Method C: Chiral Synthesis (Enantioselective)

For drug candidates requiring high enantiomeric excess (ee), starting from chiral pool materials like (S)-pyroglutamic acid is difficult due to the C5 substitution.[1][2] Instead, asymmetric hydrogenation of 5-(4-hydroxyphenyl)-3,4-dihydropyrrol-2-one using Rh-catalysts with chiral phosphine ligands (e.g., BINAP) is the preferred modern route.[1][2]

Synthesis Workflow (DOT):

Figure 2: The "Succinyl-Phenol" synthetic pathway, offering the highest scalability for the core scaffold.[1][2]

Pharmacological Profiles & Applications[1][2][4][6][9]

NMDA Receptor Antagonism (NR2B Subtype)

Derivatives of 3- and this compound have shown potency as selective antagonists for the NR2B subunit of the NMDA receptor.[1][2]

-

Mechanism: These compounds bind to the ifenprodil-binding site (allosteric modulation), preventing excessive calcium influx during excitotoxicity without completely blocking normal synaptic transmission.[1][2]

-

Key Insight: The 4-hydroxy group is critical.[1][2] Methylating the phenol (to methoxy) often retains binding affinity but drastically alters metabolic clearance and blood-brain barrier (BBB) penetration.[1][2]

Enzyme Inhibition (Tyrosinase & TNF-alpha)[1][2]

-

Tyrosinase: The phenol moiety mimics tyrosine. This compound analogs can act as competitive inhibitors, relevant for treating hyperpigmentation.[1][2]

-

TNF-alpha: N-substituted pyrrolidine-2,5-diones (structurally related succinimides) have been identified as small-molecule TNF-alpha inhibitors.[1][2] The 5-aryl-2-one scaffold serves as a reduced congener, offering a different solubility profile and reduced electrophilicity compared to the diones.[1][2]

Comparative Data: Activity of Analogs

| Compound Class | Core Substitution | Primary Target | Key Feature |

| Piracetam Analogs | N-substituted | AMPA/NMDA modulation | Cognitive enhancement; metabolically stable.[1][2] |

| Ifenprodil Analogs | Piperidine/Pyrrolidine | NMDA (NR2B) | 4-OH group is essential for high-affinity binding.[1][2] |

| Remoxipride Metabolites | 5-hydroxy-5-aryl | D2 Receptor (Weak) | Unstable; prone to ring-opening or dehydration.[1][2] |

| Target Scaffold | 5-(4-OH-phenyl) | Mixed (NMDA/Enzyme) | Balanced lipophilicity; versatile intermediate. |

Detailed Experimental Protocol

Protocol: Synthesis of this compound via Reductive Cyclization

Rationale: This protocol avoids high-pressure hydrogenation, utilizing ammonium formate as a hydrogen donor (Leuckart-Wallach conditions), which is safer for standard laboratory setups.[1][2]

Materials:

Step-by-Step Methodology:

-

Pre-reaction: Dissolve 4-(4-hydroxyphenyl)-4-oxobutanoic acid in 20 mL of Ethanol/Water mixture in a round-bottom flask equipped with a reflux condenser.

-

Addition: Add ammonium formate (5 eq) and formic acid (excess) to the solution. The excess ammonium formate serves as both the nitrogen source and the reducing agent.[2]

-

Reflux: Heat the mixture to reflux (

) for 12–16 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1). Look for the disappearance of the starting acid spot and the appearance of a less polar amide/lactam spot.[2] -

Workup:

-

Cool the reaction mixture to room temperature.

-

Concentrate under reduced pressure to remove ethanol.[2]

-

Basify the aqueous residue to pH 8 using saturated

.[2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Extract with Ethyl Acetate (

).[2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

-

-

Purification: Wash the combined organic layers with brine, dry over

, and concentrate. Recrystallize the crude solid from Ethanol/Ether to yield off-white crystals.[2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Validation:

-

1H NMR (DMSO-d6): Look for the chiral proton at C5 (

, dd) and the phenol protons (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

IR: Strong carbonyl stretch at

(Lactam).[2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

-

References

-

Guzikowski, A. P., et al. (2000).[2][6] Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines... and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype.[1][2][6] Journal of Medicinal Chemistry.[2][9] Link

-

Gawell, L., et al. (1989).[2][3] Synthesis of 5-substituted 5-hydroxy-2-pyrrolidones, metabolites of the antipsychotic benzamide remoxipride.[1][2][3] Acta Chemica Scandinavica.[2][3] Link

-

Lin, Y., & Li, Z. (2023).[2] Structure-Based Drug Design and Synthesis of Pyrrolidine-2,5-diones as Novel TNF-α Inhibitors. ResearchGate/Journal of Chemistry.[2] Link

-

Miller, R. D., & Goelitz, P. (1981).[2][7] An Efficient and General Synthesis of 5-Substituted Pyrrolidinones. Journal of Organic Chemistry.[2][7] Link[1][2]

-

Manetti, F., et al. (2020).[2][10] Design, synthesis, in-vitro... studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents.[1][2][10][11] PubMed.[2] Link

Sources

- 1. Tirzepatide - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of 5-substituted 5-hydroxy-2-pyrrolidones, metabolites of the antipsychotic benzamide remoxipride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An Efficient and General Synthesis of 5-Substituted Pyrrolidinones [combichemistry.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Unveiling the Therapeutic Potential of 5-(4-Hydroxyphenyl)pyrrolidin-2-one: A-Technical Guide to Putative Molecular Targets

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically successful drugs with a wide array of biological activities.[1][2] This technical guide focuses on the therapeutic potential of a specific, yet under-researched derivative, 5-(4-Hydroxyphenyl)pyrrolidin-2-one . While direct experimental data for this compound is not extensively available in public literature, its structural features—a pyrrolidin-2-one core and a 5-substituted 4-hydroxyphenyl group—allow for a robust, data-driven postulation of its likely therapeutic targets. By examining the established pharmacology of structurally analogous compounds, we can infer a high probability of interaction with key players in neurotransmission and inflammatory pathways. This guide will, therefore, present a series of hypothesized therapeutic targets for this compound, detailing the scientific rationale, potential mechanisms of action, and comprehensive, field-proven experimental protocols for the validation of these hypotheses.

Introduction: The Promise of a Privileged Scaffold

The five-membered lactam ring of pyrrolidin-2-one is a cornerstone in the design of bioactive molecules, lauded for its favorable pharmacokinetic properties and its ability to engage in crucial hydrogen bonding interactions with biological targets.[1] Its derivatives have demonstrated efficacy as nootropics, anticonvulsants, and neuroprotective agents.[2][3] The addition of a 4-hydroxyphenyl group at the 5-position introduces a phenolic moiety, a common pharmacophoric element known to interact with a variety of receptors and enzymes, often through hydrogen bonding and aromatic interactions.

The scarcity of direct research on this compound necessitates a predictive approach based on established structure-activity relationships (SAR). This guide will therefore explore the following putative targets, providing a foundational roadmap for future research and development.

Hypothesized Therapeutic Target I: Monoamine Transporters (DAT, NET)

Rationale for Target Hypothesis

A significant body of research has identified pyrrolidine-containing compounds as potent inhibitors of monoamine transporters, particularly the dopamine transporter (DAT) and the norepinephrine transporter (NET).[4] These transporters are critical for regulating the synaptic concentrations of their respective neurotransmitters, and their modulation is a key strategy in the treatment of various neuropsychiatric disorders, including depression, ADHD, and substance abuse disorders. The core pyrrolidine structure of this compound, combined with an aromatic ring, aligns with the general pharmacophore for many DAT and NET inhibitors.[4]

Potential Mechanism of Action

It is hypothesized that this compound acts as a competitive inhibitor at the substrate-binding site of DAT and NET. By blocking the reuptake of dopamine and norepinephrine from the synaptic cleft, the compound would prolong their signaling, leading to an increase in monoaminergic tone in key brain regions. The 4-hydroxyphenyl group could potentially engage in specific hydrogen bond interactions within the transporter's binding pocket, contributing to its affinity and selectivity.

Experimental Workflow for Target Validation

A systematic approach is required to validate and characterize the activity of this compound at monoamine transporters.

Experimental workflow for monoamine transporter inhibitor validation.

-

Preparation of Synaptosomes: Homogenize rat striatal (for DAT) or cortical (for NET) tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris, then centrifuge the supernatant at high speed to pellet the synaptosomes. Resuspend the pellet in assay buffer.

-

Binding Reaction: In a 96-well plate, combine the synaptosomal preparation, a radioligand (e.g., [³H]WIN 35,428 for DAT or [³H]nisoxetine for NET), and varying concentrations of this compound or a reference compound.

-

Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a defined period to reach equilibrium.

-

Termination and Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Quantitative Data for Structurally Related Compounds

| Compound | Target | Assay | Ki (nM) | Reference |

| Analogue 12 | DAT/NET/SERT | Reuptake Inhibition | 200/31/230 | [4] |

Hypothesized Therapeutic Target II: N-Methyl-D-Aspartate (NMDA) Receptors

Rationale for Target Hypothesis

NMDA receptors are ionotropic glutamate receptors crucial for synaptic plasticity, learning, and memory.[1] However, their overactivation leads to excitotoxicity, a key pathological process in neurodegenerative diseases and stroke.[1] Several classes of NMDA receptor antagonists feature a phenolic group, often a 4-hydroxyphenyl moiety, which is critical for their binding and activity.[5] The presence of this group in this compound, coupled with the pyrrolidinone scaffold found in some NMDA receptor modulators, suggests a potential interaction.[3]

Potential Mechanism of Action

It is postulated that this compound could act as an uncompetitive or a non-competitive antagonist at the NMDA receptor. The 4-hydroxyphenyl group may interact with specific residues in the receptor's ion channel or at an allosteric site, leading to a conformational change that prevents ion flux. This would result in a reduction of excessive calcium influx and subsequent excitotoxicity, offering a neuroprotective effect.

Experimental Workflow for Target Validation

Experimental workflow for NMDA receptor antagonist validation.

-

Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate.

-

cRNA Injection: Inject the oocytes with cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A/B/C/D).

-

Incubation: Incubate the injected oocytes for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes (voltage and current). Perfuse the chamber with a buffer containing glutamate and glycine to activate the NMDA receptors.

-

Compound Application: Apply varying concentrations of this compound to the perfusion solution and measure the resulting inhibition of the NMDA-induced current.

-

Data Analysis: Construct concentration-response curves to determine the IC₅₀ value for the compound on different NMDA receptor subtypes.

Quantitative Data for Structurally Related Compounds

| Compound | Target | Assay | IC₅₀ (µM) | Reference |

| SDZ EAB-515 | NMDA Receptor | [³H]CGS 19755 Binding | 0.04-2.0 | [5] |

| LY 274614 | NMDA Receptor | Neuroprotection | 1.3-5.6 | [5] |

Hypothesized Therapeutic Target III: Vesicular Monoamine Transporter 2 (VMAT2)

Rationale for Target Hypothesis

VMAT2 is responsible for packaging monoamine neurotransmitters into synaptic vesicles for subsequent release.[6] Inhibition of VMAT2 can deplete neurotransmitter stores and has therapeutic applications in conditions like Huntington's disease and tardive dyskinesia.[6] The pyrrolidine scaffold has been successfully incorporated into VMAT2 inhibitors, suggesting that this compound may also interact with this transporter.[7][8]

Potential Mechanism of Action

This compound is hypothesized to bind to VMAT2 and inhibit its transport function. This would lead to a decrease in the vesicular loading of monoamines, resulting in reduced synaptic release. The 4-hydroxyphenyl group could play a role in the binding affinity and selectivity for VMAT2 over other transporters.

Experimental Workflow for Target Validation

Experimental workflow for VMAT2 inhibitor validation.

-

Vesicle Preparation: Isolate synaptic vesicles from rat brain tissue by differential centrifugation and sucrose density gradient ultracentrifugation.

-

Uptake Reaction: In a reaction buffer containing ATP and Mg²⁺, combine the isolated vesicles, a radiolabeled monoamine (e.g., [³H]dopamine), and varying concentrations of this compound.

-

Incubation: Incubate the reaction mixture at 37°C to allow for active transport of the radiolabeled monoamine into the vesicles.

-

Termination and Filtration: Stop the reaction by adding ice-cold buffer and rapidly filter the mixture through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters, which represents the amount of radiolabeled monoamine taken up by the vesicles.

-

Data Analysis: Calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the vesicular uptake.

Quantitative Data for Structurally Related Compounds

| Compound | Target | Assay | Ki (nM) | Reference |

| Analogue 11f | VMAT2 | [³H]-DTBZ Binding | 560 | [8] |

| GZ-793A | VMAT2 | [³H]-DA Uptake | 29 | [8] |

Conclusion and Future Directions

While the therapeutic potential of this compound remains to be directly elucidated, a comprehensive analysis of its structural analogues provides a strong foundation for hypothesizing its engagement with several key therapeutic targets. The presence of the pyrrolidin-2-one core and the 4-hydroxyphenyl moiety suggests a high likelihood of activity as a monoamine transporter inhibitor, an NMDA receptor antagonist, or a VMAT2 inhibitor. The experimental workflows and protocols detailed in this guide offer a clear and robust pathway for the systematic evaluation of these hypotheses.

Future research should focus on the synthesis of this compound and its subsequent screening against the targets identified in this guide. A thorough investigation of its selectivity, potency, and pharmacokinetic properties will be crucial in determining its potential as a lead compound for the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

- Freifeld, I., Armbrust, H., & Langer, P. (2006). Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions with Epibromohydrin. Synthesis, 2006(11), 1807-1808.

-

ResearchGate. (n.d.). Synthesis of 5‐aryl‐2‐pyrrolidinones. Retrieved February 1, 2026, from [Link]

- Ivanov, A. S., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8493.

-

PubChem. (n.d.). This compound. Retrieved February 1, 2026, from [Link]

- Özdemir, Z., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1249779.

- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4987.

- Urwyler, S., et al. (1996). Structure-activity relationships of competitive NMDA receptor antagonists. Journal of Medicinal Chemistry, 39(18), 3779-3789.

- Wang, S., et al. (2000). Pharmacophore-based discovery of 3,4-disubstituted pyrrolidines as a novel class of monoamine transporter inhibitors. Journal of Medicinal Chemistry, 43(21), 3912-3923.

- Crooks, P. A., et al. (2009). Pyrrolidine Analogues of Lobelane: Relationship of Affinity for the Dihydrotetrabenazine Binding Site with Function of the Vesicular Monoamine Transporter 2 (VMAT2). Journal of Medicinal Chemistry, 52(22), 7083-7097.

- Ivanov, A. S., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8493.

- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4987.

- Siwek, A., et al. (2006). Antidepressant-like activity of the phenylpiperazine pyrrolidin-2-one derivatives in mice. Pharmacological Reports, 58(5), 695-702.

- Dolman, N. P., et al. (2007). Structure–Activity Relationship Study of Ionotropic Glutamate Receptor Antagonist (2S,3R)-3-(3-Carboxyphenyl)pyrrolidine-2-carboxylic Acid. Journal of Medicinal Chemistry, 50(8), 1859-1868.

-

Wikipedia. (2024, January 23). Vesicular monoamine transporter 2. Retrieved February 1, 2026, from [Link]

- Jäntsch, K., et al. (2021). α-PPP and its derivatives are selective partial releasers at the human norepinephrine transporter. Neuropharmacology, 188, 108507.

- Ramirez, M. S., et al. (2020). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Molecules, 25(21), 5035.

- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4987.

- Mohammed, M. S. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Iraqi Journal of Science, 61(3), 541-550.

- Hosseinzadeh, Z., et al. (2018). An Overview on Chemistry and Biological Importance of Pyrrolidinone. Current Organic Synthesis, 15(2), 166-178.

- Zheng, G., et al. (2013). Pyrrolidine analogs of GZ-793A: synthesis and evaluation as inhibitors of the vesicular monoamine transporter-2 (VMAT2). Bioorganic & Medicinal Chemistry Letters, 23(11), 3291-3295.

-

ProQuest. (n.d.). Structure Activity Relationship (SAR) Studies of 1,2-Diarylethylamines as N-Methyl-D-Aspartate Receptor Antagonists. Retrieved February 1, 2026, from [Link]

- Meltzer, P. C., et al. (2003). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 46(15), 3291-3296.

-

Wikipedia. (2024, January 29). Tirzepatide. Retrieved February 1, 2026, from [Link]

-

The Center for Forensic Science Research & Education. (2025). NPS Discovery — New Drug Monograph 2025 N-Pyrrolidino Ethylene Isotonitazene. Retrieved February 1, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacophore-based discovery of 3,4-disubstituted pyrrolidines as a novel class of monoamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships of competitive NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vesicular monoamine transporter 2 - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Pyrrolidine analogs of GZ-793A: synthesis and evaluation as inhibitors of the vesicular monoamine transporter-2 (VMAT2) - PubMed [pubmed.ncbi.nlm.nih.gov]

5-(4-Hydroxyphenyl)pyrrolidin-2-one: A Potential Neuroprotective Agent in Parkinson's Disease Models

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the debilitating loss of dopaminergic neurons in the substantia nigra. Current therapeutic strategies primarily offer symptomatic relief and fail to halt the underlying neuronal degeneration. This necessitates an urgent search for novel neuroprotective agents. The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown promise in various neurological disorders. This technical guide explores the therapeutic potential of a specific derivative, 5-(4-Hydroxyphenyl)pyrrolidin-2-one (HOP-1), in the context of Parkinson's disease models. While direct extensive research on HOP-1 in PD is emerging, this document synthesizes findings from structurally related compounds and outlines a comprehensive framework for its evaluation. We will delve into the hypothesized mechanisms of action, present detailed protocols for in vitro and in vivo testing, and provide a rationale for its investigation as a disease-modifying therapy for Parkinson's disease.

Introduction: The Rationale for Investigating this compound (HOP-1)

The quest for neuroprotective therapies in Parkinson's disease remains a paramount challenge in neuroscience research.[1] The pathological cascade of PD involves oxidative stress, mitochondrial dysfunction, neuroinflammation, and the aggregation of α-synuclein, all of which contribute to the demise of dopaminergic neurons.[2][3] An ideal therapeutic agent would not only mitigate symptoms but also interfere with these core pathological processes.

The pyrrolidinone ring is a versatile scaffold that is present in numerous biologically active compounds.[4] Its derivatives have been explored for a range of therapeutic applications, including as nootropics and neuroprotective agents. The specific compound, this compound, combines this promising scaffold with a 4-hydroxyphenyl moiety. This phenolic group is a key structural feature in many compounds known for their antioxidant and anti-inflammatory properties, which are highly relevant to the pathology of Parkinson's disease.[5]

While direct literature on HOP-1 in Parkinson's disease is limited, a structurally related rhodanine derivative, 5-(4-hydroxy-3-dimethoxybenzylidene)-2-thioxo-4-thiazolidinone, has demonstrated significant neuroprotective effects in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model of PD.[6] This compound was shown to improve motor function, increase the number of tyrosine hydroxylase (TH)-positive cells, and modulate mitochondrial function.[6] This precedent strongly suggests that the hydroxyphenyl pharmacophore within a heterocyclic structure warrants further investigation for its neuroprotective potential in PD.

This guide will, therefore, serve as a comprehensive roadmap for researchers aiming to elucidate the therapeutic potential of this compound in preclinical models of Parkinson's disease.

Hypothesized Mechanisms of Neuroprotection

Based on the structure of HOP-1 and data from related compounds, we can postulate several key mechanisms through which it may confer neuroprotection in Parkinson's disease models.

Attenuation of Oxidative Stress

Oxidative stress is a well-established contributor to dopaminergic neuron degeneration in PD.[2][7] The 4-hydroxyphenyl group of HOP-1 can act as a potent scavenger of reactive oxygen species (ROS), similar to other phenolic compounds.[5] This direct antioxidant activity can neutralize harmful free radicals, thereby protecting neurons from oxidative damage. Furthermore, HOP-1 may upregulate endogenous antioxidant defense mechanisms.

Modulation of Mitochondrial Function

Mitochondrial dysfunction is a central hub in the pathogenesis of PD. The neurotoxin MPP+, the active metabolite of MPTP, exerts its toxicity by inhibiting Complex I of the mitochondrial electron transport chain, leading to ATP depletion and increased ROS production.[8][9] We hypothesize that HOP-1 may protect mitochondria by:

-

Preserving Mitochondrial Integrity: By scavenging ROS, HOP-1 could prevent mitochondrial membrane damage and the release of pro-apoptotic factors.

-

Supporting ATP Production: While not a direct substrate, by reducing mitochondrial stress, HOP-1 may help maintain cellular energy levels.

Anti-inflammatory Effects

Neuroinflammation, characterized by the activation of microglia and astrocytes, contributes to the progressive nature of neurodegeneration in PD.[10] Phenolic compounds are known to possess anti-inflammatory properties.[11] HOP-1 may exert anti-inflammatory effects by inhibiting pro-inflammatory signaling pathways, such as NF-κB, and reducing the production of inflammatory cytokines.

In Vitro Evaluation of Neuroprotective Effects

The initial assessment of HOP-1's neuroprotective potential should be conducted in well-established in vitro models of Parkinson's disease. The human neuroblastoma cell line, SH-SY5Y, is a commonly used model as it can be differentiated into a dopaminergic-like phenotype.

MPP+ Toxicity Model in SH-SY5Y Cells

The MPP+ model is a cornerstone for in vitro screening of potential anti-parkinsonian drugs.[12][13]

Caption: Workflow for in vitro assessment of HOP-1 neuroprotection against MPP+ toxicity.

-

Cell Culture and Differentiation:

-

Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin.

-

Seed cells in 96-well plates at a density of 1 x 10^4 cells/well.

-

After 24 hours, replace the medium with a low-serum (1% FBS) medium containing 10 µM retinoic acid to induce differentiation.

-

Incubate for 6 days, changing the medium every 2 days.

-

-

Treatment:

-

Prepare stock solutions of HOP-1 in DMSO and dilute to final concentrations in culture medium.

-

Pre-treat the differentiated SH-SY5Y cells with various concentrations of HOP-1 (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.

-

Introduce MPP+ iodide to the wells at a final concentration that induces approximately 50% cell death (e.g., 1 mM, to be determined empirically).

-

Include control wells: untreated cells, cells treated with HOP-1 alone, and cells treated with MPP+ alone.

-

Incubate for 24 hours.

-

-

Assessment of Neuroprotection:

-

Cell Viability (MTT Assay): Add MTT solution (5 mg/mL) to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.

-

Intracellular ROS (DCFDA Assay): Load cells with 2',7'-dichlorofluorescin diacetate (DCFDA) dye. After exposure to MPP+ and HOP-1, measure the fluorescence intensity (excitation/emission ~485/535 nm).

-

Mitochondrial Membrane Potential (TMRM Assay): Incubate cells with Tetramethylrhodamine, Methyl Ester (TMRM), a fluorescent dye that accumulates in active mitochondria. Measure the fluorescence intensity. A decrease in fluorescence indicates mitochondrial depolarization.

-

A successful neuroprotective effect of HOP-1 would be demonstrated by a dose-dependent increase in cell viability, a decrease in intracellular ROS levels, and a preservation of mitochondrial membrane potential in the presence of MPP+.

Table 1: Expected Outcomes of In Vitro Neuroprotection Assays

| Assay | MPP+ Treated | MPP+ & HOP-1 Treated | Rationale |